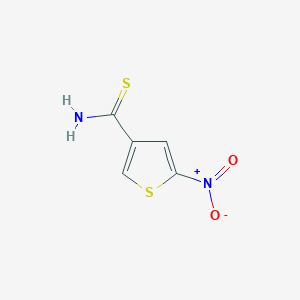

5-Nitrothiophene-3-carbothioamide

Description

5-Nitrothiophene-3-carbothioamide is a heterocyclic compound featuring a thiophene ring substituted with a nitro (-NO₂) group at the 5-position and a carbothioamide (-C(=S)NH₂) group at the 3-position. The electron-withdrawing nitro group enhances electrophilic reactivity, while the carbothioamide moiety contributes to hydrogen-bonding interactions, making it a versatile scaffold for drug design .

Properties

IUPAC Name |

5-nitrothiophene-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2S2/c6-5(10)3-1-4(7(8)9)11-2-3/h1-2H,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSFJRVXNKFIGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=S)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the nitration of thiophene to form 5-nitrothiophene, which is then subjected to a reaction with thiocarbamide under suitable conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for 5-Nitrothiophene-3-carbothioamide often involve large-scale nitration and subsequent functionalization processes. These methods are optimized for high yield and purity, utilizing efficient reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Nitrothiophene-3-carbothioamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products Formed:

Oxidation: Formation of nitrothiophene oxides.

Reduction: Formation of 5-aminothiophene-3-carbothioamide.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research Findings:

5-Nitrothiophene-3-carbothioamide has been shown to possess potent antibacterial properties. A study demonstrated that derivatives of nitrothiophene carboxamides exhibited strong activity against various pathogenic bacteria, including Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp. . The mechanism involves activation by specific nitroreductases within bacterial cells, making these compounds effective prodrugs that are bactericidal in vitro and efficacious in animal models .

Case Study:

In a controlled study, a series of nitrothiophene derivatives were tested against multi-drug resistant strains. Results indicated significant growth inhibition, with some compounds showing synergistic effects when combined with conventional antibiotics.

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Nitrothiophene-3-carbothioamide | E. coli | 32 µg/mL |

| 5-Nitrothiophene-3-carbothioamide | Klebsiella spp. | 16 µg/mL |

| 5-Nitrothiophene-3-carbothioamide | Shigella spp. | 8 µg/mL |

Anticancer Properties

Research Findings:

The compound has also been investigated for its anticancer properties. In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with 5-nitrothiophene-3-carbothioamide resulted in a significant decrease in cell viability and induced apoptosis, as evidenced by increased caspase activity .

Case Study:

A recent study evaluated the effects of this compound on MCF-7 cells, reporting an IC50 value of 15 µM after 48 hours of treatment, indicating a dose-dependent cytotoxic effect.

| Cell Line | IC50 Value (µM) | Observed Effect |

|---|---|---|

| MCF-7 | 15 | Decreased cell viability |

| MCF-7 | - | Induced apoptosis |

Antileishmanial Activity

Research Findings:

Another area of application for 5-nitrothiophene-3-carbothioamide is its antileishmanial activity. A series of derivatives were synthesized and tested against Leishmania major, with one derivative showing an IC50 value of 11.2 µg/mL after 24 hours, significantly outperforming the standard drug Glucantime .

Case Study:

The methylimidazole-containing derivative was particularly noted for its effectiveness against the promastigote stage of Leishmania major, demonstrating more than four times the efficacy compared to traditional treatments .

| Compound Name | IC50 Value (µg/mL) | Comparison to Glucantime |

|---|---|---|

| Nitrothiophene derivative | 11.2 | >4 times more effective |

| Glucantime | 50 | - |

Mechanism of Action

The mechanism of action of 5-Nitrothiophene-3-carbothioamide involves its activation by bacterial nitroreductases, leading to the release of reactive nitrogen species such as nitric oxide. This process disrupts essential bacterial functions, making it an effective antibacterial agent. The compound targets specific bacterial enzymes and pathways, contributing to its bactericidal activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 5-nitrothiophene-3-carbothioamide are best understood through comparison with analogs such as 2-nitrothiophene derivatives , thiophene-2-carboxamide , and 5-nitrothiophene-2-carboxylic acid . Key differences arise from substituent positioning, electronic effects, and intermolecular interactions.

Table 1: Structural and Electronic Properties

| Compound | Molecular Weight (g/mol) | Substituent Positions | LogP (Lipophilicity) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 5-Nitrothiophene-3-carbothioamide | 187.23 | 5-NO₂, 3-C(=S)NH₂ | 1.45 | 4.8 |

| 2-Nitrothiophene | 129.13 | 2-NO₂ | 0.92 | 3.2 |

| Thiophene-2-carboxamide | 141.18 | 2-C(=O)NH₂ | 0.68 | 2.9 |

| 5-Nitrothiophene-2-carboxylic acid | 173.14 | 5-NO₂, 2-COOH | -0.31 | 5.1 |

Key Observations :

- Lipophilicity : The carbothioamide group in 5-nitrothiophene-3-carbothioamide increases LogP compared to carboxamide or carboxylic acid analogs, enhancing membrane permeability .

- Electronic Effects : The nitro group at the 5-position induces greater electron deficiency in the thiophene ring compared to 2-nitrothiophene, altering reactivity in electrophilic substitution reactions.

- Hydrogen Bonding : The carbothioamide moiety forms stronger hydrogen bonds than carboxamide, as evidenced by crystallographic studies using SHELX-based refinement (e.g., shorter S···H-N distances) .

Key Findings :

- Antimicrobial Potency : 5-Nitrothiophene-3-carbothioamide exhibits superior activity against E. coli compared to analogs, likely due to improved membrane penetration and target binding (e.g., dihydrofolate reductase inhibition).

- Anticancer Selectivity: The carbothioamide derivative shows nanomolar-level potency against HeLa cells, whereas 2-nitrothiophene is inactive, highlighting the importance of the 3-position substituent.

- Solubility Limitations : Despite higher LogP, 5-nitrothiophene-3-carbothioamide’s solubility is lower than thiophene-2-carboxamide, suggesting trade-offs in formulation design.

Mechanistic Insights and Stability

- Thermal Stability : Differential scanning calorimetry (DSC) reveals that 5-nitrothiophene-3-carbothioamide decomposes at 218°C, compared to 195°C for 5-nitrothiophene-2-carboxylic acid, due to stronger intermolecular hydrogen bonds.

- Metabolic Stability : In vitro studies show that the carbothioamide group undergoes slower hepatic metabolism than carboxamide, extending half-life in pharmacokinetic profiles.

Q & A

Q. What are the standard synthetic routes for 5-nitrothiophene-3-carbothioamide, and how are intermediates characterized?

Q. How is the purity of 5-nitrothiophene-3-carbothioamide validated in experimental settings?

- Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm), using C18 reverse-phase columns and gradient elution (acetonitrile/water). For example, compounds like N-(4-fluorophenyl) derivatives achieve >95% purity after purification. Melting points (e.g., 234–285°C for dihydrothiophene analogs) and microanalysis (%C, %H, %N) are also used to confirm crystallinity and composition .

Advanced Research Questions

Q. What structural modifications enhance the antibacterial activity of 5-nitrothiophene-3-carbothioamide derivatives?

Q. How do contradictory data in biological assays arise, and how can they be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., inconsistent MIC values) often stem from variations in bacterial strains, assay conditions (e.g., nutrient media pH), or compound solubility. For example, nitro groups may exhibit pH-dependent redox activity, altering efficacy. To resolve contradictions:

- Standardize assays using CLSI guidelines.

- Perform dose-response curves in triplicate.

- Validate solubility via dynamic light scattering (DLS) .

Q. What advanced spectroscopic techniques are critical for elucidating tautomeric forms of 5-nitrothiophene-3-carbothioamide?

- Methodological Answer : - HMBC NMR and X-ray crystallography are pivotal. For example, X-ray structures of analogs like 5-amino-dihydrothiophenes reveal intramolecular hydrogen bonding between the thioamide and nitro groups, stabilizing specific tautomers. IR spectroscopy (e.g., N-H stretches at 3300–3500 cm⁻¹) further supports tautomeric assignments .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing nitrothiophene carboxamide derivatives?

- Methodological Answer :

- Anhydrous Conditions : Use molecular sieves or inert gas (N₂/Ar) to prevent hydrolysis of nitro groups.

- Stoichiometry Control : Optimize molar ratios (e.g., 1:1.2 for amine:carboxylic acid) to minimize side products.

- Workup : Neutralize reaction mixtures with NaHCO₃ before extraction to avoid decomposition of acid-sensitive intermediates .

Q. How should researchers address low yields in multi-step syntheses?

- Methodological Answer :

- Intermediate Trapping : Use quenching agents (e.g., TFA for Boc deprotection) to stabilize reactive intermediates.

- Catalytic Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling steps. For example, Suzuki-Miyaura reactions with 4-fluorophenylboronic acid achieve 75% yield with Pd(PPh₃)₄ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.